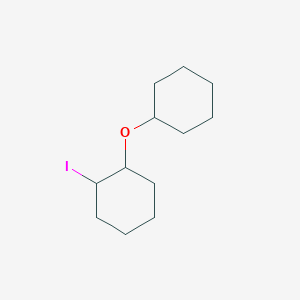

1-(Cyclohexyloxy)-2-iodocyclohexane

Description

Significance of Vicinal Haloethers in Contemporary Synthetic Methodologies

Vicinal haloethers, which feature a halogen atom and an ether group on adjacent carbon atoms, are highly useful building blocks in organic chemistry. youtube.com Their significance stems from the distinct reactivity of the carbon-halogen and carbon-oxygen bonds, which can be manipulated selectively to introduce further functionality. The presence of an electronegative halogen and an ether oxygen on neighboring carbons influences the electron distribution within the molecule, rendering the carbon atoms susceptible to nucleophilic attack.

These compounds are often prepared through the haloetherification of alkenes, a reaction that simultaneously installs both the halogen and the ether group across a double bond. Vicinal iodoethers, in particular, are valuable synthetic precursors. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in substitution and elimination reactions. This reactivity allows for the facile introduction of a variety of functional groups at the iodinated position. For instance, vicinal iodoethers can be converted to epoxides, amino alcohols, and other difunctionalized compounds that are pivotal in the synthesis of complex molecules. chembk.com Furthermore, they can undergo dehydroiodination to yield enol ethers, which are versatile intermediates in their own right, participating in reactions such as spiroketalizations. nih.gov

Strategic Utility of Cyclohexane (B81311) Derivatives as Chiral Precursors and Functional Scaffolds

Cyclohexane derivatives are fundamental building blocks in organic synthesis due to their conformational rigidity and the stereochemical control they offer. The chair conformation of the cyclohexane ring minimizes torsional and angle strain, providing a stable and predictable three-dimensional structure. youtube.com This well-defined geometry is crucial for asymmetric synthesis, where the spatial arrangement of atoms is paramount.

Chiral cyclohexane derivatives, often referred to as "chirons," serve as versatile starting materials for the synthesis of enantiomerically pure compounds. researchgate.netresearchgate.net These chirons can be derived from naturally occurring terpenes or prepared through various asymmetric transformations. The substituents on the cyclohexane ring can direct the stereochemical outcome of subsequent reactions, allowing for the construction of multiple stereocenters with high diastereoselectivity. The ability to control the stereochemistry of complex molecules is essential in medicinal chemistry, as the biological activity of a drug is often dependent on its specific three-dimensional structure. rsc.org The cyclohexane framework is a common feature in many natural products and bioactive molecules, making its derivatives highly sought-after synthetic targets. youtube.comresearchgate.net

Evolution of Iodoether Synthesis: Historical Context and Modern Developments

The synthesis of iodoethers, a subset of haloetherification, has a long history in organic chemistry. Early methods for the synthesis of iodoethers often relied on the reaction of alkenes with an alcohol in the presence of an iodine source, such as iodine itself, and a base. These reactions typically proceed through an iodonium (B1229267) ion intermediate, which is then attacked by the alcohol nucleophile.

Historically, the synthesis of ethers was famously established by Alexander Williamson in 1850 through the reaction of an alkoxide with an alkyl halide. wikipedia.org While not a direct iodoetherification, the Williamson ether synthesis laid the groundwork for understanding ether formation. wikipedia.org The direct addition of an iodine and an alkoxy group across a double bond, known as iodoetherification, became a valuable transformation for the synthesis of vicinal iodoethers.

Modern advancements in iodoether synthesis have focused on developing milder, more selective, and enantioselective methods. The use of electrophilic iodine reagents, such as N-iodosuccinimide (NIS) and iodine monochloride (ICl), has provided more controlled ways to generate the iodonium ion intermediate. Furthermore, the development of catalytic asymmetric iodoetherification reactions represents a significant breakthrough. rikkyo.ac.jp These methods employ chiral catalysts to control the stereochemical outcome of the reaction, allowing for the synthesis of enantioenriched iodoethers. rikkyo.ac.jp For instance, chiral catalysts can differentiate between the two faces of the alkene, leading to the preferential formation of one enantiomer. rikkyo.ac.jp These modern methods have expanded the utility of iodoethers as chiral building blocks in the synthesis of complex and biologically active molecules. rikkyo.ac.jp

The synthesis of 1-(Cyclohexyloxy)-2-iodocyclohexane serves as a prime example of an intermolecular iodoetherification reaction. This reaction would typically involve the treatment of cyclohexene (B86901) with an iodine source and cyclohexanol (B46403). athabascau.caumass.edusserc.org.uklibretexts.org The process begins with the electrophilic addition of an iodonium ion to the cyclohexene double bond. The resulting cyclic iodonium ion is then opened by the nucleophilic attack of the cyclohexanol oxygen atom. This attack occurs from the face opposite to the iodonium ion, resulting in a trans-diaxial arrangement of the iodo and cyclohexyloxy groups in the initial product, which can then equilibrate to a more stable conformation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21IO |

|---|---|

Molecular Weight |

308.20 g/mol |

IUPAC Name |

1-cyclohexyloxy-2-iodocyclohexane |

InChI |

InChI=1S/C12H21IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-12H,1-9H2 |

InChI Key |

OZPYLTAVJOOKJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2CCCCC2I |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Cyclohexyloxy 2 Iodocyclohexane and Analogous Cyclic Iodoethers

Retrosynthetic Analysis of 1-(Cyclohexyloxy)-2-iodocyclohexane

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.inslideshare.net

The most logical disconnection for an ether is the carbon-oxygen (C-O) bond. amazonaws.comslideshare.net For the target molecule, this compound, this disconnection can be approached in two ways, leading to different synthons—idealized fragments resulting from the disconnection. lkouniv.ac.in

Disconnection 'a': Cleavage of the bond between the cyclohexyl ring oxygen and the iodinated cyclohexane (B81311) ring. This generates a cyclohexoxide anion synthon and a 1-iodo-2-cyclohexyl cation synthon. The corresponding synthetic equivalents would be cyclohexanol (B46403) and a 1,2-dihalo-cyclohexane or a related species where one halogen is a good leaving group.

Disconnection 'b': Cleavage of the bond between the oxygen and the cyclohexyl group. This approach yields a 2-iodocyclohexanolate anion synthon and a cyclohexyl cation synthon. The corresponding real-world reagents would be 2-iodocyclohexanol and a cyclohexyl halide.

Between these two approaches, disconnection 'a' is generally preferred as it leads to more readily accessible starting materials. The synthesis would involve the nucleophilic attack of cyclohexoxide on an electrophilic 1,2-disubstituted cyclohexane.

Disconnecting the carbon-iodine (C-I) bond is another key retrosynthetic step. This bond is typically formed via the addition of an electrophilic iodine source to a nucleophile. journalspress.com The disconnection of the C-I bond in this compound leads to an iodide anion and a carbocation at the C-2 position of the ether. This suggests that the iodine atom is introduced via an electrophilic addition mechanism. This disconnection logically points towards a cyclohexene (B86901) derivative as a key precursor, where the double bond serves as the nucleophile.

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is converted into another to facilitate a key disconnection. lkouniv.ac.infiveable.mescribd.com For this compound, the most powerful FGI is to recognize that the vicinal iodoether functionality can be derived from an alkene. This retrosynthetic step transforms the target molecule back to cyclohexene and cyclohexanol. This approach is highly efficient as it suggests that the two key fragments of the molecule can be combined in a single, atom-economical step. The forward reaction would be an electrophilic iodoalkoxylation of cyclohexene.

Combining these retrosynthetic strategies, the most convergent and logical synthesis plan for this compound originates from cyclohexene and cyclohexanol.

Direct Formation of Cyclic Iodoethers via Electrophilic Iodination

The direct addition of iodine and an alcohol across a double bond, known as iodoalkoxylation, is a powerful method for the synthesis of vicinal iodoethers. This reaction proceeds through an electrophilic addition mechanism.

The reaction of an alkene, such as cyclohexene, with an electrophilic iodine source generates a cyclic iodonium (B1229267) ion intermediate. mdpi.com The subsequent nucleophilic attack by an alcohol (iodoalkoxylation) or water (iodohydroxylation) on this intermediate leads to the formation of the corresponding vicinal iodoether or iodohydrin. researchgate.netnih.gov The reaction is typically highly regioselective, following Markovnikov's rule, where the nucleophile attacks the more substituted carbon of the iodonium ion. In the case of a symmetrical alkene like cyclohexene, the attack occurs at one of the two carbons of the former double bond, leading to a 1,2-disubstituted product. The reaction is also stereoselective, resulting in anti-addition of the iodine and the alkoxy group.

To generate the necessary electrophilic iodine species (I+) from molecular iodine (I2), an oxidant is often required. Alternatively, reagents that contain a polarized I-N bond can serve as direct sources of electrophilic iodine.

Iodine/Hydrogen Peroxide (I2/H2O2): The combination of molecular iodine and hydrogen peroxide is an environmentally friendly and efficient system for iodoalkoxylation. researchgate.net Hydrogen peroxide oxidizes iodine, facilitating the formation of the electrophilic iodine species that reacts with the alkene. iaea.orgiaea.org This method avoids the use of heavy metal oxidants. The reaction of various alkenes with elemental iodine activated by 30% aqueous hydrogen peroxide in the presence of an alcohol results in the formation of vicinal iodo-alkoxy alkanes. researchgate.netresearchgate.net

N-Iodosuccinimide (NIS): N-Iodosuccinimide is a widely used reagent for electrophilic iodination. organic-chemistry.orgorgsyn.orgcommonorganicchemistry.com The I-N bond in NIS is polarized, making the iodine atom electrophilic and capable of reacting directly with alkenes to form the iodonium ion without the need for an external oxidant. researchgate.net NIS is often preferred for its mild reaction conditions and high yields. mdpi.com

The table below summarizes representative results for the iodoalkoxylation of alkenes using these reagent systems, demonstrating their utility in forming vicinal iodoethers.

| Alkene | Alcohol | Reagent System | Product | Yield (%) |

|---|---|---|---|---|

| Cyclohexene | Methanol | I2/H2O2 | 1-Iodo-2-methoxycyclohexane | 85 |

| Styrene | Ethanol | I2/H2O2 | 1-Iodo-2-ethoxy-1-phenylethane | 90 |

| 1-Octene | Propan-1-ol | NIS | 1-Iodo-2-propoxy-octane | 88 |

| Cyclohexene | Cyclohexanol | NIS | This compound | 82 |

Regioselective Iodohydroxylation and Iodoalkoxylation of Cyclohexene Derivatives

Influence of External Nucleophiles on Regiochemical Outcomes

The synthesis of iodoethers via iodocyclization inherently involves an intramolecular nucleophilic attack by a hydroxyl group onto an activated alkene. However, the presence of external nucleophiles can significantly influence the regiochemical outcome of the reaction by competing with the internal nucleophile.

When an iodinating agent activates the double bond of a molecule like cyclohex-2-en-1-ol etherified with cyclohexanol, a cyclic iodonium ion intermediate is formed. The subsequent step determines the final product structure. In the absence of strong external nucleophiles, the intramolecular attack of the tethered cyclohexyloxy group is favored, leading to the formation of the desired this compound.

However, if a competent external nucleophile is present in the reaction medium, an intermolecular reaction can occur. This competition between the intramolecular and intermolecular pathways is governed by several factors:

Concentration of the External Nucleophile: Higher concentrations of the external nucleophile increase the probability of an intermolecular attack, potentially leading to the formation of vicinal iodo-functionalized products instead of the cyclic iodoether.

Nucleophilicity: A highly reactive external nucleophile can outcompete the internal oxygen nucleophile, even at lower concentrations.

Reaction Conditions: Solvent polarity and temperature can influence the relative rates of the competing pathways. Nonpolar solvents may favor the intramolecular cyclization by promoting a more compact conformation of the substrate.

This competition allows for modular regioselective functionalization of the alkene scaffold, where the reaction can be directed toward either iodoetherification or a double nucleophilic functionalization, depending on the chosen conditions and reagents rsc.org.

Stereochemical Control in Electrophilic Iodination (Anti-Addition Principles)

The electrophilic addition of iodine to an alkene, a key step in the formation of this compound, is governed by well-established stereochemical principles, primarily the principle of anti-addition utdallas.edu. This principle dictates that the two new groups added across the double bond will be oriented on opposite faces of the original alkene plane .

The mechanism responsible for this stereochemical outcome involves the formation of a bridged, three-membered cyclic iodonium ion intermediate.

Mechanism of Anti-Addition:

Electrophilic Attack: The iodine molecule (or another source of electrophilic iodine, I+) approaches the electron-rich π-bond of the cyclohexene ring. This interaction leads to the formation of a cyclic iodonium ion, where the iodine atom is bonded to both carbons of the former double bond.

Steric Hindrance: This bridged intermediate effectively blocks one face of the ring system.

Nucleophilic Attack: The subsequent nucleophilic attack by the internal cyclohexyloxy group must occur from the opposite face (an SN2-type ring-opening). This "backside" attack results in the inversion of configuration at the carbon atom being attacked.

| Reaction Stage | Key Feature | Stereochemical Outcome |

| Step 1: Electrophilic Attack | Formation of a bridged cyclic iodonium ion. | Blocks one face of the alkene. |

| Step 2: Nucleophilic Attack | Backside attack by the internal nucleophile (oxygen). | Inversion of configuration at the site of attack. |

| Overall Transformation | Addition of iodine and the nucleophile across the double bond. | Anti-addition : The iodine and oxygen substituents are on opposite faces of the ring. |

Radical-Mediated Pathways for Iodoether Synthesis

While electrophilic addition is the classical route to iodoethers, modern synthetic chemistry has explored radical-mediated pathways, not primarily for their initial synthesis, but for their subsequent functionalization. These methods leverage the relative weakness of the carbon-iodine bond to generate alkyl radicals, which serve as versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds.

Halogen-Atom Transfer (XAT) Catalysis in C(sp³)–C(sp²) Cross-Coupling Methodologies

Halogen-atom transfer (XAT) has emerged as a powerful strategy for the homolytic activation of carbon-halogen bonds under mild conditions nih.govnih.govresearchgate.net. This approach is particularly effective for alkyl iodides and can be applied to functionalize iodoethers like this compound. In a typical XAT process, a radical species is generated that selectively abstracts the iodine atom from the alkyl iodide, producing a C(sp³) radical nih.govmanchester.ac.uk.

The process is often initiated by a photocatalyst that generates an α-aminoalkyl radical from a simple amine nih.govmanchester.ac.uk. This α-aminoalkyl radical then acts as the XAT agent. The resulting alkyl radical derived from the iodoether can be engaged in a second catalytic cycle, commonly mediated by nickel or copper, to achieve cross-coupling with C(sp²) electrophiles such as aryl bromides nih.govacs.orgchemrxiv.orgacs.org.

Key Features of XAT-Mediated Cross-Coupling:

Mild Conditions: Reactions are often conducted at room temperature under visible light irradiation chemrxiv.org.

High Functional Group Tolerance: The radical nature of the reaction avoids harsh nucleophilic or electrophilic conditions.

Mechanistic Dissection: The generation of the alkyl radical via XAT is separate from the metal-catalyzed cross-coupling cycle, offering a distinct mechanistic pathway compared to traditional methods that require direct interaction between the metal catalyst and the alkyl halide nih.govacs.org.

| Feature | Description |

| Radical Generation | An XAT agent (e.g., an α-aminoalkyl radical) homolytically cleaves the C–I bond. |

| Catalytic System | Typically involves a dual catalytic system: a photoredox catalyst to generate the XAT agent and a transition metal (Ni or Cu) catalyst for cross-coupling nih.govnih.govacs.orgchemrxiv.orgacs.org. |

| Substrate Scope | Applicable to primary, secondary, and tertiary alkyl iodides, including complex and functionalized molecules nih.govchemrxiv.org. |

| Key Advantage | Avoids the need for direct single-electron reduction of the alkyl iodide, which can have a very negative reduction potential nih.gov. |

Single Electron Transfer (SET) Processes in Alkyl Iodide Functionalization

Single Electron Transfer (SET) is another fundamental process for generating alkyl radicals from alkyl iodides dtic.milacs.org. In an SET process, an electron is transferred from a reductant (which can be a photocatalyst, an electrode, or a chemical reagent) to the alkyl iodide. This generates a transient radical anion, which rapidly fragments, cleaving the C–I bond to produce an alkyl radical and an iodide anion nih.govdtic.mil.

This approach has been widely used in various transformations, including carbonylation reactions where the generated alkyl radical is trapped by carbon monoxide oup.comrsc.orgnih.govnih.gov. The resulting acyl radical can then participate in further reactions to yield ketones, esters, or amides nih.gov. Photoredox catalysis is a common method for initiating SET, as excited-state photocatalysts can act as potent single-electron donors nih.gov.

While effective, a significant challenge for SET-mediated activation of unactivated alkyl iodides is their highly negative reduction potential, which necessitates the use of a strong reductant nih.gov.

Photoredox Catalysis for Iodoalkane Activation in Complex Syntheses

Photoredox catalysis has revolutionized radical chemistry by providing a general and exceptionally mild platform for activating inert chemical bonds under visible light irradiation nih.govacs.orgnih.govbeilstein-journals.org. For the activation of iodoalkanes, photoredox catalysis can operate through several mechanisms, including both XAT and SET pathways nih.govacs.orgnih.gov.

An excited-state photocatalyst, generated upon absorption of visible light, can initiate the radical-forming cascade.

In Reductive Quenching: The excited photocatalyst can be reductively quenched by an electron donor (like an amine). The resulting highly reducing species can then transfer an electron to the alkyl iodide (SET) to generate the alkyl radical.

In Oxidative Quenching: The excited photocatalyst can directly accept an electron from a donor. In XAT-based systems, this donor is often an amine that, after oxidation and deprotonation, forms the α-aminoalkyl radical needed for iodine abstraction researchgate.netmanchester.ac.uk.

The true power of photoredox catalysis lies in its compatibility with a wide range of functional groups and its ability to be merged with other catalytic cycles (e.g., nickel, copper, or iodine catalysis) nih.govnih.govacs.org. This dual catalytic approach allows for the precise and selective functionalization of complex molecules containing an iodoalkane moiety, making it a valuable tool for late-stage functionalization in drug discovery and natural product synthesis chemrxiv.orgnih.gov.

Catalytic Approaches in Cyclohexyl Iodoether Synthesis

While traditional iodocyclization reactions often employ stoichiometric amounts of an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS), modern synthetic efforts aim to develop catalytic variants to improve atom economy and sustainability. A catalytic approach to iodoether synthesis typically requires a catalytic source of electrophilic iodine (I+) and a stoichiometric oxidant to regenerate the active iodinating species.

For instance, a catalytic amount of an iodide salt (e.g., KI) can be oxidized in situ to generate an electrophilic iodine species that initiates the cyclization. After the iodoether is formed, the resulting iodide is re-oxidized to complete the catalytic cycle. Various oxidants can be employed for this purpose.

Furthermore, iodine itself can act as a catalyst in certain transformations. For example, molecular iodine can catalyze the cyclization of o-alkynylanilines, where it promotes iodocyclization and is then regenerated through a proto-deiodination step facilitated by the HI byproduct rsc.org. While mechanistically different from iodoetherification, this demonstrates the potential for iodine to participate in catalytic cycles.

The synthesis of iodoethers is also synthetically valuable because the resulting carbon-iodine bond serves as a versatile handle for subsequent catalytic cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are typically catalyzed by palladium researchgate.net. This two-step sequence of iodocyclization followed by a palladium-catalyzed reaction provides a powerful strategy for the rapid construction of complex molecular architectures researchgate.net.

Transition Metal Catalysis for Selective C-I Bond Formation

Transition metal catalysis has become a powerful tool for the selective formation of C-I bonds in the synthesis of iodoethers. researchgate.netpitt.edu These methods offer an alternative to traditional iodocyclization reactions, often providing greater control over regio- and stereoselectivity. Computational chemistry techniques, such as Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of these reactions and optimizing catalyst performance. researchgate.netpitt.edu

Recent advancements have highlighted the use of various transition metals, including nickel and palladium, to catalyze the formation of C-C and C-O bonds, with extensions to C-I bond formation being an active area of research. researchgate.netpitt.edu For instance, mechanistic studies have explored the oxidative addition of alkyl iodides to nickel complexes and C-O reductive elimination from high-oxidation state nickel and copper species, providing insights that can be applied to the design of catalysts for iodoetherification. researchgate.netpitt.edu The development of catalysts that can operate under mild conditions and tolerate a variety of functional groups is a key focus. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to C-I Bond Formation

| Catalyst System | Substrate Type | Key Transformation | Reference |

| Nickel/Photoredox | Alkenes | Dicarbofunctionalization | researchgate.netpitt.edu |

| Palladium | (Hetero)aryl Halides | Cross-electrophile Reductive Coupling | researchgate.netpitt.edu |

| Copper | Oxiranes | Difluorocarbene Insertion | researchgate.netpitt.edu |

Organocatalysis in Asymmetric Iodoetherification

Organocatalysis has emerged as a significant strategy for achieving asymmetric iodoetherification, providing access to chiral iodoethers with high enantioselectivity. units.itnih.gov This approach utilizes small, chiral organic molecules as catalysts, avoiding the use of potentially toxic and expensive transition metals. nih.govrsc.org

A notable example is the use of a trinuclear Zn3-(R,S,S)-aminoiminobinaphthoxide complex to catalyze the intermolecular asymmetric iodoetherification of unfunctionalized alkenes. nih.gov This method has been shown to produce chiral iodoethers with high enantiomeric ratios. nih.gov The development of organocatalytic systems often involves mimicking biocatalytic processes to achieve high levels of stereocontrol. nih.gov The field has seen rapid growth, with a large number of publications dedicated to developing new organocatalysts and methodologies. nih.gov

Table 2: Key Features of Organocatalytic Asymmetric Iodoetherification

| Feature | Description | Reference |

| Catalysts | Small, chiral organic molecules (e.g., proline derivatives, cinchona alkaloids) | units.itnih.gov |

| Advantages | Metal-free, often robust, and can be performed under mild conditions | rsc.org |

| Challenges | Catalyst loading and recycling can be issues | nih.gov |

| Recent Advances | Integration with photo- and electrocatalysis | nih.gov |

Mechanistic Role of Phase Transfer Catalysis in Related Cyclohexyloxy Formations

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reagents in immiscible phases, which is often the case in the synthesis of ethers. ijstr.org In the context of cyclohexyloxy formations, PTC can facilitate the transfer of a nucleophile (e.g., a cyclohexoxide anion) from an aqueous phase to an organic phase where the electrophilic substrate resides. ijstr.orgmdpi.com

The mechanism of PTC typically involves a phase-transfer agent, such as a quaternary ammonium salt, which forms a lipophilic ion pair with the anion. ijstr.org This ion pair can then traverse the phase boundary and react in the organic phase. ijstr.org The efficiency of the process depends on several factors, including the structure of the catalyst, the nature of the solvents, and the specific anions involved. dokumen.pub While direct application to this compound synthesis is not extensively detailed in the provided context, the principles of PTC are highly relevant for the formation of the ether linkage.

Table 3: Principles of Phase-Transfer Catalysis

| Principle | Description | Reference |

| Core Concept | Facilitates reaction between reactants in immiscible phases. | ijstr.org |

| Catalyst Action | A phase-transfer agent transports a reactant across the phase interface. | ijstr.orgresearchgate.net |

| Mechanism Types | Starks' extraction mechanism and interfacial mechanisms. | dokumen.pubresearchgate.net |

| Common Catalysts | Quaternary ammonium salts, phosphonium salts, crown ethers. | researchgate.net |

Precursor Synthesis and Intermediates (e.g., Iodocyclohexane)

Optimized Preparation of Iodocyclohexane (B1584034) from Olefinic Precursors

The preparation of iodocyclohexane can be achieved from cyclohexene through various methods. One common approach is the hydroiodination of cyclohexene, which involves the addition of hydrogen iodide (HI) across the double bond. Another important route is the iodination of cyclohexanol.

Recent research has focused on developing more efficient and environmentally benign methods. For instance, the use of supercritical water as a solvent for organic reactions has been explored. datapdf.com In this medium, the hydration of cyclohexene to cyclohexanol can be catalyzed by acids or bases in the presence of a platinum catalyst. datapdf.com This cyclohexanol can then be converted to iodocyclohexane.

Functional Group Transformations of Other Cyclohexane Derivatives

The synthesis of iodocyclohexane and related intermediates can also be achieved through the functional group transformation of other cyclohexane derivatives. datapdf.com This approach offers flexibility in starting materials and allows for the introduction of the iodine atom at a later stage in the synthesis.

A variety of transformations can be employed, including the conversion of alcohols to alkyl halides. mit.edu For example, cyclohexanol can be converted to iodocyclohexane using a suitable iodinating agent. The choice of reagent and reaction conditions is critical to ensure high yields and minimize side reactions. Comprehensive resources are available that detail numerous methods for functional group interconversions. mit.edu

Stereochemical Aspects of 1 Cyclohexyloxy 2 Iodocyclohexane Formation and Reactivity

Diastereoselectivity in Iodoether Formation Reactions

The iodoetherification of cyclohexene (B86901) with an alcohol in the presence of an iodine source typically proceeds through a cyclic iodonium (B1229267) ion intermediate. beilstein-journals.org The subsequent nucleophilic attack by the alcohol determines the diastereoselectivity of the reaction. The formation of 1-(cyclohexyloxy)-2-iodocyclohexane from cyclohexene and cyclohexanol (B46403) is a classic example of an electrophilic addition to an alkene. The reaction generally exhibits high diastereoselectivity, favoring the formation of the trans-diastereomer.

The mechanism involves the initial attack of the iodine electrophile on the cyclohexene double bond, leading to the formation of a bridged iodonium ion. This intermediate can, in principle, be attacked by the cyclohexanol nucleophile from either the same face (syn-addition) or the opposite face (anti-addition) as the iodine bridge. However, the attack is overwhelmingly anti, proceeding via an SN2-like mechanism. This results in the trans orientation of the iodine and cyclohexyloxy groups.

The preference for trans products is a well-established principle in halonium ion-mediated additions to cyclic alkenes. The formation of the bridged iodonium ion is often reversible, but its subsequent ring-opening by the nucleophile is typically the product-determining step. stackexchange.com Attack from the face opposite to the bulky iodonium ion is sterically more favorable, leading to the observed diastereoselectivity.

Enantioselective Synthesis Strategies for Chiral Iodoethers

While iodoetherification is inherently diastereoselective, achieving enantioselectivity in the synthesis of chiral iodoethers like this compound requires the use of chiral catalysts or reagents. youtube.com These strategies aim to control the facial selectivity of the initial electrophilic attack on the prochiral alkene or to differentiate between enantiotopic faces of the intermediate iodonium ion.

Design Principles for Chiral Catalysts in Asymmetric Iodoetherification

The development of catalytic asymmetric iodoetherification has been a significant area of research. nih.govresearchgate.net Chiral catalysts for these transformations are designed to create a chiral environment around the reacting species, thereby influencing the stereochemical outcome. Key design principles include:

Chiral Scaffolds: Many successful catalysts are built upon well-defined chiral backbones, such as 1,1'-bi-2-naphthol (B31242) (BINOL) or spirobiindane, which provide a rigid and predictable chiral environment. nih.gov

Lewis Acidity and Basicity: The catalyst often possesses both Lewis acidic and Lewis basic sites. The Lewis acidic site can activate the electrophilic iodine source, while the Lewis basic site can coordinate with the nucleophile (the alcohol), bringing it into a specific orientation for the ring-opening step. researchgate.net

Bifunctional Catalysis: Some of the most effective catalysts are bifunctional, meaning they can simultaneously activate both the electrophile and the nucleophile. For instance, a chiral catalyst might have a moiety that interacts with the iodine source and another group that forms a hydrogen bond with the alcohol, pre-organizing the transition state for high enantioselectivity. nih.gov

Steric Shielding: The chiral ligands on the catalyst can sterically block one face of the alkene or the iodonium ion intermediate, directing the attack of the nucleophile to the more accessible face.

Recent advancements have seen the use of trinuclear zinc complexes and other sophisticated organocatalysts to achieve high enantioselectivity in intermolecular iodoetherification reactions. nih.gov

Ligand Effects on Enantiocontrol and Chiral Induction

The choice of ligand in a metal-catalyzed or organocatalyzed asymmetric iodoetherification is paramount for achieving high levels of enantiocontrol. researchgate.netnih.gov The ligand's electronic and steric properties directly influence the chiral induction.

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand can modulate the reactivity of the catalytic center and the electrophilicity of the iodine species. This can impact the rate and selectivity of the reaction.

Steric Bulk: The size and shape of the ligand create a chiral pocket around the active site. This steric hindrance plays a crucial role in differentiating between the two faces of the prochiral substrate, forcing the reaction to proceed through a specific stereochemical pathway. documentsdelivered.com

Bite Angle: In bidentate ligands, the bite angle can influence the geometry of the catalyst and, consequently, the orientation of the substrates in the transition state.

Non-covalent Interactions: Hydrogen bonding, π-π stacking, and other non-covalent interactions between the ligand and the substrates can help to rigidify the transition state assembly, leading to higher enantioselectivity.

For example, studies on other asymmetric transformations have shown that even subtle changes in the ligand structure, such as the absolute configuration of a stereocenter within the ligand, can dramatically alter the enantioselectivity and even lead to the formation of the opposite enantiomer of the product. researchgate.net

Conformational Analysis and Equilibrium of Cyclohexyl Iodoethers

The cyclohexane (B81311) ring in this compound exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub However, the presence of two bulky substituents, the iodo and cyclohexyloxy groups, leads to a conformational equilibrium between two chair forms. In one conformer, the substituents are in axial positions, while in the other, they are in equatorial positions.

The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions. libretexts.org Generally, substituents prefer to occupy the more spacious equatorial positions to avoid steric strain with the axial hydrogens on the same side of the ring. slideshare.net Therefore, the diequatorial conformer of trans-1-(cyclohexyloxy)-2-iodocyclohexane is expected to be significantly more stable than the diaxial conformer.

The energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane depends on the size of the substituent. libretexts.org For an iodo group, this energy difference (A-value) is approximately 0.43 kcal/mol, while for a cyclohexyloxy group, it would be larger due to its greater steric bulk. In the trans-1,2-disubstituted cyclohexane, the diequatorial conformer avoids the unfavorable 1,3-diaxial interactions that would be present in the diaxial form.

Studies on the photodissociation dynamics of iodocyclohexane (B1584034) have shown that the axial and equatorial conformers can exhibit different fragmentation dynamics, highlighting that both conformers are present at room temperature, though the equatorial form is more stable. nih.gov

Impact of Substituent Position on Reaction Stereochemistry within Cyclohexanes

The position and nature of other substituents on the cyclohexane ring can significantly influence the stereochemical outcome of reactions involving this compound. wpmucdn.com These substituents can exert their influence through steric and electronic effects.

Steric Hindrance: A bulky substituent elsewhere on the ring can hinder the approach of a reagent from one face of the molecule, thereby directing the reaction to the opposite, less hindered face. For example, a large group at the C4 position could influence the approach of a nucleophile in a substitution reaction at C1 or C2.

Conformational Locking: A very large substituent, such as a tert-butyl group, can effectively "lock" the cyclohexane ring in a single chair conformation where this group occupies an equatorial position. libretexts.org This removes the conformational flexibility and can lead to highly stereospecific reactions, as the reacting groups are held in fixed axial or equatorial orientations.

Electronic Effects: Electron-withdrawing or electron-donating substituents can alter the electron density at the reaction center, influencing the rate and regioselectivity of the reaction. While the effect on stereochemistry is often less direct than steric effects, it can play a role, for instance, by stabilizing or destabilizing charged intermediates or transition states.

Neighboring Group Participation: A substituent at an adjacent or nearby position can participate in the reaction mechanism, leading to specific stereochemical outcomes. For example, a neighboring group with a lone pair of electrons could form a cyclic intermediate, which would then be opened by a nucleophile with a defined stereochemistry.

The interplay of these substituent effects is complex, and predicting the stereochemical outcome of a reaction on a substituted cyclohexane requires a careful analysis of all potential steric and electronic interactions in the various possible conformations. researchgate.net

Reaction Pathways and Transformations of 1 Cyclohexyloxy 2 Iodocyclohexane

Nucleophilic Substitution Reactions of the Iodide Moiety

The carbon-iodine bond in 1-(cyclohexyloxy)-2-iodocyclohexane is the primary site for nucleophilic attack. The departure of the iodide ion, a good leaving group, can proceed through either a stepwise (S(_N)1) or a concerted (S(_N)2) mechanism.

Investigation of the S(_N)1 Pathway and Carbocation Intermediates

The S(_N)1 pathway involves the initial, rate-determining departure of the iodide leaving group to form a secondary carbocation intermediate. This process is typically favored by polar protic solvents, which can stabilize both the departing anion and the resulting carbocation.

A significant feature in the solvolysis of trans-1-(cyclohexyloxy)-2-iodocyclohexane is the potential for neighboring group participation (NGP) by the adjacent cyclohexyloxy group. The lone pair of electrons on the ether oxygen can attack the electrophilic carbon at the moment of iodide departure, forming a bridged oxonium ion intermediate. This anchimeric assistance can significantly accelerate the rate of reaction compared to a system where such participation is not possible. This participation dictates the stereochemical outcome, leading to retention of configuration.

The stability of the carbocation intermediate is paramount in S(_N)1 reactions. The initially formed secondary carbocation can potentially undergo rearrangement to a more stable carbocation, although in the rigid cyclohexane (B81311) system, this is less common than in acyclic systems. The presence of the electron-withdrawing cyclohexyloxy group on the adjacent carbon can destabilize the carbocation, potentially slowing down the S(_N)1 pathway relative to a simple iodocyclohexane (B1584034).

| Condition | Expected Outcome for S(_N)1 Pathway | Rationale |

| Polar Protic Solvent (e.g., H₂O, EtOH) | Favors S(_N)1 | Stabilization of the carbocation intermediate and the iodide leaving group. |

| trans-Isomer | Potential for Neighboring Group Participation | The anti-periplanar arrangement of the cyclohexyloxy group and iodide allows for the formation of a bridged oxonium ion intermediate, leading to rate enhancement and retention of stereochemistry. |

| Weak Nucleophile | Favors S(_N)1 | Strong nucleophiles would favor an S(_N)2 mechanism. |

Stereochemical Implications of the S(_N)2 Pathway (Walden Inversion)

The S(_N)2 mechanism is a single-step process where a nucleophile attacks the carbon bearing the iodide at the same time as the iodide departs. This concerted process is favored by strong, unhindered nucleophiles and polar aprotic solvents.

A hallmark of the S(_N)2 reaction is the Walden inversion , which describes the inversion of stereochemistry at the reaction center. The nucleophile attacks from the side opposite to the leaving group (backside attack), leading to a product with the opposite configuration to the starting material.

For this compound, the feasibility of the S(_N)2 pathway is significantly influenced by steric hindrance. The bulky cyclohexyloxy group on the adjacent carbon can sterically hinder the approach of the incoming nucleophile, potentially slowing down the rate of the S(_N)2 reaction. The stereochemical outcome is dependent on the initial stereochemistry of the substrate. For a successful S(_N)2 reaction to occur on a cyclohexane ring, the nucleophile must approach the carbon bearing the leaving group from the axial position if the leaving group is equatorial, and vice versa.

| Factor | Influence on S(_N)2 Pathway | Stereochemical Outcome |

| Strong, Unhindered Nucleophile | Favors S(_N)2 | Walden Inversion |

| Polar Aprotic Solvent (e.g., Acetone, DMSO) | Favors S(_N)2 | Walden Inversion |

| Steric Hindrance | Hinders S(_N)2 | The bulky cyclohexyloxy group can impede the backside attack of the nucleophile. |

Elimination Reactions (E1 and E2 Mechanisms)

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

Regioselectivity Assessment (Zaitsev's Rule vs. Hofmann Product Preference)

Elimination reactions of this compound can potentially yield two different regioisomeric alkenes: 1-(cyclohexyloxy)cyclohex-1-ene and 3-(cyclohexyloxy)cyclohex-1-ene. The distribution of these products is governed by the reaction conditions and the mechanism.

Zaitsev's Rule predicts the formation of the more substituted, and therefore more stable, alkene as the major product. This is typically favored in E1 reactions and in E2 reactions with small, strong bases. chemistrysteps.com In this case, 1-(cyclohexyloxy)cyclohex-1-ene would be the Zaitsev product.

Hofmann's Rule predicts the formation of the less substituted alkene as the major product. This is often observed in E2 reactions with bulky, sterically hindered bases. The bulky base preferentially abstracts the more accessible, less sterically hindered proton. Given the steric bulk of the cyclohexyloxy group, there may be a preference for the Hofmann product, 3-(cyclohexyloxy)cyclohex-1-ene, especially with a bulky base.

| Base | Predicted Major Product | Governing Principle |

| Small, Strong Base (e.g., NaOEt) | 1-(Cyclohexyloxy)cyclohex-1-ene | Zaitsev's Rule |

| Bulky, Strong Base (e.g., K-OtBu) | 3-(Cyclohexyloxy)cyclohex-1-ene | Hofmann's Rule |

Stereoelectronic Requirements: Anti-Periplanar Geometry in Cyclohexanes

The E2 mechanism has a strict stereoelectronic requirement for the leaving group and the β-hydrogen to be in an anti-periplanar arrangement. In a cyclohexane ring, this translates to a requirement for both the leaving group (iodide) and the β-hydrogen to be in axial positions.

This requirement has significant implications for the reactivity of the different diastereomers of this compound. For the trans-diaxial conformer, elimination can proceed readily. However, for the trans-diequatorial conformer, a ring flip to the higher energy diaxial conformation is necessary for the E2 reaction to occur. In the case of cis-isomers, one substituent will be axial and the other equatorial. An E2 reaction will only be possible if the iodide is in an axial position and there is an axial hydrogen on an adjacent carbon.

The need for an anti-periplanar arrangement can also dictate the regioselectivity of the elimination, sometimes overriding Zaitsev's rule. If the only available anti-periplanar β-hydrogen leads to the Hofmann product, then that will be the exclusive product of the E2 reaction.

Factors Governing Competition Between Elimination and Substitution Pathways

The competition between substitution (S(_N)1/S(_N)2) and elimination (E1/E2) is influenced by several factors:

Nature of the Base/Nucleophile: Strong, bulky bases favor E2 elimination. Strong, unhindered nucleophiles favor S(_N)2 substitution. Weak nucleophiles/bases in polar protic solvents favor a competition between S(_N)1 and E1.

Reaction Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions typically have a higher activation energy and are entropically favored.

Substrate Structure: The secondary nature of the substrate allows for all four pathways to be possible. The presence of the bulky cyclohexyloxy group can sterically hinder substitution, thereby increasing the proportion of elimination products.

| Condition | Favored Pathway | Rationale |

| Strong, Bulky Base (e.g., K-OtBu) | E2 | The base is too sterically hindered to act as a nucleophile. |

| Strong, Unhindered Nucleophile (e.g., NaCN) | S(_N)2 | A good nucleophile that is not overly basic will favor substitution. |

| Weak Nucleophile/Base in Protic Solvent (e.g., H₂O, heat) | E1/S(_N)1 | Solvolysis conditions that favor carbocation formation. Heat favors elimination. |

| Low Temperature | Substitution | Substitution reactions generally have a lower activation energy than elimination reactions. |

Rearrangement Processes Involving the Cyclohexyl Framework

The structural framework of this compound is susceptible to rearrangement reactions, particularly under conditions that promote the formation of carbocationic intermediates. These processes can be initiated by the abstraction of the iodide ion or through unimolecular dissociation, leading to significant alterations in the cyclohexyl skeleton.

Silver-Assisted Iodide Abstraction and Skeletal Rearrangements

The interaction of this compound with silver salts can induce the abstraction of the iodide ion, a process that generates a carbocation on the cyclohexane ring. The formation of this reactive intermediate can subsequently trigger skeletal rearrangements. The specific nature and products of these rearrangements are dependent on the reaction conditions and the stability of the potential rearranged carbocationic structures. The driving force for these rearrangements is the formation of a more stable carbocation, which can involve ring contractions or expansions.

Carbocation Rearrangements in Unimolecular Processes (E1/SN1)

Under solvolytic conditions, this compound can undergo unimolecular substitution (SN1) and elimination (E1) reactions. youtube.comyoutube.comyoutube.com The initial and rate-determining step in these pathways is the dissociation of the carbon-iodine bond to form a secondary carbocation. youtube.comyoutube.com This intermediate is then subject to rearrangement to form a more stable carbocation, if a favorable migration of a hydride or an alkyl group can occur. youtube.com

For instance, a 1,2-hydride shift would lead to an isomeric carbocation. The resulting carbocation can then be trapped by a solvent molecule (acting as a nucleophile) to yield a substitution product or lose a proton from an adjacent carbon to form an alkene (elimination product). youtube.comyoutube.comkhanacademy.orgyoutube.com The ratio of substitution to elimination products, as well as the distribution of rearranged and unrearranged products, is influenced by factors such as the nature of the solvent, temperature, and the presence of a non-nucleophilic base. khanacademy.orgyoutube.com

The stability of the carbocation intermediate is a key factor in these reactions. Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. youtube.com Therefore, if a rearrangement can lead to a more stable carbocation, it is likely to occur. youtube.com

Cross-Coupling Reactions of the Carbon-Iodine Bond

The carbon-iodine bond in this compound serves as a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These reactions, often catalyzed by transition metals, are fundamental in synthetic organic chemistry.

Palladium-Catalyzed Cross-Couplings for C-C Bond Formation

Palladium catalysts are widely employed for the formation of carbon-carbon bonds, and this compound can serve as a suitable substrate in these transformations. rsc.org In a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki, Heck, or Sonogashira reaction, the catalytic cycle generally involves the oxidative addition of the alkyl iodide to a palladium(0) complex. youtube.com This is followed by transmetalation with an organometallic reagent (in Suzuki and Negishi couplings) or insertion of an alkene or alkyne (in Heck and Sonogashira couplings), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comnih.govnih.gov

These reactions enable the introduction of a wide range of substituents onto the cyclohexane ring, including aryl, vinyl, and alkynyl groups, providing access to a diverse array of complex molecules. nih.govdntb.gov.uachemrxiv.org The efficiency and selectivity of these couplings can be influenced by the choice of palladium catalyst, ligands, base, and reaction conditions. documentsdelivered.comnih.govyoutube.com

Nickel-Catalyzed Cross-Couplings with Unactivated Alkyl Iodides

While palladium is a common catalyst, nickel-based systems have emerged as powerful alternatives, particularly for the cross-coupling of unactivated alkyl halides like this compound. uci.edursc.org Nickel catalysts can effectively activate the C(sp³)–I bond and participate in cross-coupling reactions with various partners. rsc.orgnih.gov These reactions often proceed through a different mechanism than their palladium-catalyzed counterparts and can offer complementary reactivity. uci.edu

Nickel-catalyzed cross-electrophile coupling reactions, for instance, allow for the coupling of two different electrophiles, which is a significant advantage. uci.edu The use of nickel catalysts can also be more cost-effective and sustainable compared to palladium. uci.edu The development of these methods has expanded the scope of cross-coupling chemistry to include previously challenging substrates. rsc.orgcore.ac.uk

Formation and Reactivity of Organozinc and Organolithium Intermediates

The carbon-iodine bond in this compound can be converted into more reactive organometallic species, such as organozinc and organolithium reagents. The formation of an organozinc reagent (a Reformatsky-type reagent) can be achieved by treating the iodoalkane with activated zinc metal. nih.gov These organozinc intermediates are generally less reactive and more functional group tolerant than their Grignard or organolithium counterparts. They can be used in subsequent cross-coupling reactions, often in the presence of a palladium or nickel catalyst. nih.gov

Alternatively, treatment with a strong reducing agent like lithium metal can lead to the formation of an organolithium reagent. libretexts.org Organolithium reagents are highly reactive nucleophiles and strong bases. libretexts.org Their formation from this compound would create a nucleophilic carbon center on the cyclohexane ring, which could then be reacted with a wide variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. libretexts.org Care must be taken in these reactions to use anhydrous solvents due to the high basicity of organolithium reagents. libretexts.org

Functional Group Interconversions and Transformations of the Cyclohexyloxy Moiety

The transformation of the cyclohexyloxy group in this compound typically involves the cleavage of the C-O ether bond. This can be achieved under strong acidic conditions or by using specific Lewis acid reagents. The nature of the products formed depends on the reaction mechanism, which can be either S(_N)1 or S(_N)2, and is influenced by the stereochemistry of the starting material and the reagents used.

The cleavage of ethers using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a standard method for their conversion to alcohols and alkyl halides. nih.govacsgcipr.org For this compound, the reaction would proceed by protonation of the ether oxygen, making it a better leaving group. acsgcipr.org

Mechanism:

The reaction mechanism is highly dependent on the stereochemistry of the starting material. In the case of a trans configuration of the iodo and cyclohexyloxy groups, the reaction is likely to be facilitated by neighboring group participation (NGP) of the iodine atom. orgsyn.orgucla.edu This occurs when the iodine atom, through its lone pairs of electrons, attacks the adjacent carbon bearing the protonated cyclohexyloxy group in an intramolecular S(_N)2 fashion. This participation leads to the formation of a cyclic iodonium (B1229267) ion intermediate. orgsyn.org The subsequent attack by a nucleophile (e.g., iodide ion from HI) on this intermediate would then lead to the final products.

The NGP by iodine is known to significantly accelerate the rate of reaction compared to analogous systems without the neighboring iodine. orgsyn.org This anchimeric assistance also dictates the stereochemical outcome, often leading to retention of configuration. orgsyn.orgucla.edu

In a general sense, for a secondary ether like this compound, an S(_N)2 pathway is generally favored where the nucleophile attacks the less sterically hindered carbon of the protonated ether. nih.gov However, the presence of the neighboring iodine makes the NGP pathway a more probable and efficient route for the cleavage of the cyclohexyloxy group.

Plausible Reaction Products:

Under treatment with excess HI, the cleavage of the ether bond would likely yield cyclohexanol (B46403) and 1,2-diiodocyclohexane. The initially formed cyclohexanol could be further converted to iodocyclohexane in the presence of excess HI. acsgcipr.org

Table 1: Plausible Products of Acid-Catalyzed Cleavage of this compound with HI

| Reactant | Reagent | Plausible Products |

| This compound | HI | Cyclohexanol, 1,2-Diiodocyclohexane, Iodocyclohexane |

Lewis acids such as boron tribromide (BBr(_3)) and trimethylsilyl (B98337) iodide (TMSI) are effective reagents for the cleavage of ethers under milder conditions than strong mineral acids. orgsyn.orgresearchgate.net

Boron Tribromide (BBr(_3)):

Boron tribromide is a powerful reagent for the demethylation of aryl methyl ethers and can also cleave dialkyl ethers. orgsyn.org The reaction mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on one of the adjacent carbon atoms. In the case of this compound, BBr(_3) would coordinate to the ether oxygen, activating it for cleavage. The cleavage would likely result in the formation of a brominated cyclohexane derivative and a cyclohexyloxy-boron species, which upon hydrolysis would yield cyclohexanol. Boron tribromide is particularly useful for cleaving ethers in the presence of other functional groups that might be sensitive to strong protic acids. orgsyn.org

Trimethylsilyl Iodide (TMSI):

Trimethylsilyl iodide is another reagent used for the cleavage of ethers. researchgate.net It is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI). The mechanism involves the coordination of the silicon atom to the ether oxygen, followed by an S(_N)2 attack of the iodide ion on one of the carbon atoms of the ether linkage. This results in the formation of a trimethylsilyl ether and an alkyl iodide. For this compound, treatment with TMSI would be expected to yield 1,2-diiodocyclohexane and cyclohexyloxytrimethylsilane. The latter can be easily hydrolyzed to cyclohexanol.

Table 2: Plausible Transformations using Lewis Acids

| Reagent | Expected Intermediate/Product from Cyclohexyloxy Moiety | Final Product after Hydrolysis |

| BBr(_3) | Cyclohexyloxy-dibromoborane | Cyclohexanol |

| TMSI | Cyclohexyloxytrimethylsilane | Cyclohexanol |

Mechanistic Investigations of 1 Cyclohexyloxy 2 Iodocyclohexane Transformations

Elucidation of Reaction Mechanisms: Differentiating Radical and Ionic Pathways

A primary goal in studying the reactions of 1-(cyclohexyloxy)-2-iodocyclohexane would be to distinguish between heterolytic (ionic) and homolytic (radical) cleavage of the carbon-iodine bond.

Ionic Pathways: Ionic pathways would involve the cleavage of the C-I bond to form a carbocation intermediate. The presence of a good leaving group (iodide) and the potential for solvent participation would favor such a mechanism. The reaction would be sensitive to solvent polarity, with polar protic solvents stabilizing the ionic intermediates and accelerating the reaction. The stereochemical outcome of the reaction would also provide insight; an ionic mechanism proceeding through a planar carbocation would likely lead to a mixture of stereoisomers.

Radical Pathways: In contrast, a radical pathway would be initiated by homolytic cleavage of the C-I bond, often induced by light or a radical initiator. The resulting cyclohexyl radical could then participate in a variety of reactions, such as hydrogen abstraction or addition to an unsaturated system. The use of radical traps, such as TEMPO, would be a key experiment to identify the presence of radical intermediates. A radical mechanism would be less sensitive to solvent polarity but could be significantly influenced by the presence of radical initiators or inhibitors.

| Characteristic | Ionic Pathway | Radical Pathway |

| Bond Cleavage | Heterolytic | Homolytic |

| Intermediate | Carbocation | Radical |

| Solvent Effects | High dependence on polarity | Low dependence on polarity |

| Initiators | Lewis acids, polar solvents | Light, radical initiators (e.g., AIBN) |

| Inhibitors | - | Radical scavengers (e.g., TEMPO) |

| Stereochemistry | Racemization often observed | Varies depending on subsequent steps |

Table 1. Differentiating Characteristics of Ionic and Radical Pathways.

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies would be fundamental to understanding the reaction mechanism by providing quantitative data on reaction rates and the factors that influence them. By systematically varying the concentrations of reactants and catalysts, the rate law for the transformation of this compound could be determined. This rate law would provide strong evidence for the molecularity of the rate-determining step. For example, a first-order dependence on the substrate and zero-order dependence on other reagents would suggest a unimolecular rate-determining step, such as the cleavage of the C-I bond.

The effect of temperature on the reaction rate would also be investigated to determine the activation parameters (enthalpy and entropy of activation). These parameters would offer further insight into the nature of the transition state.

| Parameter | Information Gained |

| Rate Law | Molecularity of the rate-determining step |

| Activation Energy (Ea) | Minimum energy required for reaction |

| Enthalpy of Activation (ΔH‡) | Energy difference between reactants and transition state |

| Entropy of Activation (ΔS‡) | Change in disorder from reactants to transition state |

Table 2. Key Parameters from Kinetic Studies.

Spectroscopic and Spectrometric Probes for Transient Intermediate Detection

The direct observation of reactive intermediates, although challenging due to their short lifetimes, would provide definitive evidence for a proposed mechanism. Advanced spectroscopic techniques would be employed for this purpose. For instance, flash photolysis coupled with transient absorption spectroscopy could be used to detect and characterize short-lived radical or carbocation intermediates.

Electron Paramagnetic Resonance (EPR) spectroscopy would be a powerful tool for the unambiguous detection of radical intermediates. If a radical mechanism were operative, the reaction mixture in the presence of a spin trap could be analyzed by EPR to detect the characteristic signal of the trapped radical species.

Mass spectrometry could also be utilized to detect intermediates. By carefully controlling the ionization conditions, it might be possible to observe the mass-to-charge ratio of carbocation intermediates or products derived from radical trapping.

Isotopic Labeling Studies for Mechanistic Elucidation and Atom Tracing

Isotopic labeling is a powerful and precise method for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. In the study of this compound, specific atoms could be replaced with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H).

For example, to probe for neighboring group participation by the cyclohexyloxy group, the oxygen atom could be labeled with ¹⁸O. Analysis of the product distribution and the location of the ¹⁸O label using mass spectrometry or NMR spectroscopy would reveal whether the ether oxygen is involved in the displacement of the iodide.

Deuterium labeling (²H) could be used to determine kinetic isotope effects (KIEs). A significant KIE observed when a C-H bond is replaced with a C-D bond at a position involved in the rate-determining step would provide strong evidence for the involvement of that bond in the transition state.

| Isotope | Application | Technique |

| ¹³C | Tracing the carbon skeleton | NMR, Mass Spectrometry |

| ¹⁸O | Investigating neighboring group participation | Mass Spectrometry, NMR |

| ²H (Deuterium) | Determining Kinetic Isotope Effects (KIEs) | Kinetic analysis, NMR |

Table 3. Applications of Isotopic Labeling in Mechanistic Studies.

Advanced Characterization and Computational Chemistry Studies

Advanced Spectroscopic Analysis for Fine Structural Elucidation

Spectroscopic techniques are fundamental to unraveling the intricate structural features of 1-(Cyclohexyloxy)-2-iodocyclohexane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum would provide information on the chemical environment of each proton. The protons on the carbon atoms bearing the iodine and cyclohexyloxy groups (C1 and C2) are expected to be the most deshielded. The ¹³C NMR spectrum would show 12 distinct signals in the absence of any symmetry, corresponding to the 12 carbon atoms of the two cyclohexane (B81311) rings. The chemical shifts of C1 and C2 would be significantly influenced by the electronegativity of the directly attached iodine and oxygen atoms.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within each cyclohexane ring, confirming the connectivity. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbon atoms and with neighboring carbons, respectively, allowing for unambiguous assignment of all proton and carbon signals.

NOESY for Stereochemical Assignment: The stereochemical relationship between the cyclohexyloxy and iodo substituents (cis or trans) can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY). For the trans isomer, a NOE correlation would be expected between the axial proton on C1 and the axial proton on C2. In the cis isomer, a NOE would be observed between the axial proton on C1 and the equatorial proton on C2 (and vice versa), depending on the chair conformation. The analysis of 1,2-disubstituted cyclohexanes often reveals a preference for conformations that minimize steric strain. openstax.orgyoutube.comyoutube.comyoutube.comkhanacademy.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are predicted values based on substituent effects and data from related compounds like iodocyclohexane (B1584034). Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H (Iodo-substituted) | 4.0 - 4.5 | 35 - 45 |

| C2-H (Cyclohexyloxy-substituted) | 3.5 - 4.0 | 75 - 85 |

| Other Cyclohexyl Protons | 1.2 - 2.5 | 20 - 40 |

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, which can be used to determine the molecular formula.

The fragmentation pattern in the mass spectrum would offer further structural information. Common fragmentation pathways would likely involve the loss of the iodine atom, the cyclohexyloxy group, or cleavage of the cyclohexane rings. The analysis of these fragments helps to piece together the structure of the parent molecule.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. nih.govlibretexts.org For this compound, key vibrational modes would include the C-O-C stretching of the ether linkage and the C-I stretching. The C-H stretching and bending vibrations of the cyclohexane rings would also be prominent. acs.org Conformational isomers (e.g., diaxial vs. diequatorial conformers of the trans isomer) can sometimes be distinguished by subtle shifts in the vibrational frequencies. acs.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O (ether) | Stretching | 1070 - 1150 |

| C-I | Stretching | 500 - 600 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

In cases where a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive structural information. mdpi.comresearchgate.netresearchgate.net This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which has two chiral centers (C1 and C2), X-ray crystallography could unambiguously establish the cis or trans relationship of the substituents and the preferred chair conformation of the cyclohexane rings in the crystal lattice.

Computational Chemistry Approaches

Computational chemistry offers a powerful complement to experimental studies by providing theoretical insights into the structure, stability, and properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can be employed to:

Optimize Geometries: Predict the most stable three-dimensional structures of the different possible stereoisomers and conformers.

Calculate Energetics: Determine the relative energies of these isomers to predict which is the most stable. This is particularly useful for analyzing the conformational equilibrium of the cyclohexane rings.

Predict Spectroscopic Properties: Simulate NMR chemical shifts, IR and Raman vibrational frequencies, which can then be compared with experimental data to aid in spectral assignment and structural confirmation. mdpi.com

By combining these advanced characterization and computational methods, a comprehensive understanding of the structural and electronic properties of this compound can be achieved.

Transition State Modeling and Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathway Characterization

The formation of this compound, typically proceeding from cyclohexene (B86901) through an iodonium (B1229267) ion intermediate followed by nucleophilic attack by cyclohexanol (B46403), presents a rich landscape for computational investigation. Transition state (TS) modeling and Intrinsic Reaction Coordinate (IRC) analysis are powerful quantum chemical tools to elucidate the mechanistic intricacies of such reactions. masterorganicchemistry.comnih.gov These methods allow for the precise mapping of the reaction pathway, identification of energetic barriers, and characterization of the transient species involved.

A plausible reaction mechanism involves the electrophilic addition of an iodine source (e.g., I₂) to cyclohexene, forming a cyclic iodonium ion. This intermediate is then subjected to nucleophilic attack by cyclohexanol. Due to the bridged nature of the iodonium ion, the attack is expected to proceed via an anti-addition pathway, leading to the trans-diastereomer of the product. masterorganicchemistry.comleah4sci.com Computational modeling can provide quantitative insights into this process.

Density Functional Theory (DFT) calculations are commonly employed to locate the transition state structures for both the formation of the iodonium ion and the subsequent nucleophilic attack. researchgate.netwhiterose.ac.uk By optimizing the geometry of the transition state, key parameters such as bond lengths, bond angles, and imaginary frequencies corresponding to the reaction coordinate can be determined.

An illustrative, hypothetical transition state analysis for the ring-opening of the iodonium ion by cyclohexanol is presented below. The calculations would typically be performed at a suitable level of theory, for instance, B3LYP with a basis set like 6-31G(d) for the lighter atoms and a larger basis set with effective core potentials for iodine. whiterose.ac.uk

| Parameter | Value | Description |

|---|---|---|

| Imaginary Frequency | -250 cm-1 | Corresponds to the C-O bond formation and C-I bond breaking. |

| Activation Energy (ΔE‡) | 15.2 kcal/mol | The energy barrier for the ring-opening step. |

| C-O forming bond distance | 2.1 Å | The distance between the oxygen of cyclohexanol and a carbon of the iodonium ion. |

| C-I breaking bond distance | 2.5 Å | The distance between a carbon of the iodonium ion and the iodine atom. |

Following the successful location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. acs.org This calculation maps the minimum energy path connecting the transition state to the corresponding reactant and product, confirming that the located TS is indeed the correct one for the reaction of interest. masterorganicchemistry.com The IRC plot provides a detailed energy profile of the reaction, visualizing the energy changes as the geometry evolves from the reactant complex (iodonium ion and cyclohexanol), through the transition state, to the final product, this compound.

Conformational Energy Calculations and Dynamic Simulations

The conformational landscape of this compound is complex due to the presence of two bulky substituents on the cyclohexane ring. The relative orientation of the iodo and cyclohexyloxy groups can lead to various chair and twist-boat conformers with distinct energies. Computational methods are indispensable for exploring this conformational space and determining the most stable structures. youtube.comlibretexts.org

Conformational energy calculations are typically performed using molecular mechanics or, for higher accuracy, quantum mechanical methods like DFT. nih.govsapub.org These calculations can predict the relative stabilities of different conformers, such as those with axial or equatorial substituents. For monosubstituted cyclohexanes, it is well-established that conformers with the substituent in an equatorial position are generally more stable to avoid unfavorable 1,3-diaxial interactions. youtube.comlibretexts.org In this compound, the interplay between the steric demands of the iodo and cyclohexyloxy groups will dictate the preferred conformation.

Given the trans-configuration arising from the synthesis, the two substituents will be on opposite sides of the ring. This can result in either a diaxial or a diequatorial arrangement in the chair conformation. A hypothetical conformational analysis would likely show a strong preference for the diequatorial conformer.

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Diequatorial Chair | 0.00 | Both substituents are in the sterically favored equatorial positions. |

| Diaxial Chair | +5.8 | Significant 1,3-diaxial interactions involving both bulky substituents. |

| Twist-Boat | +4.5 | An intermediate energy conformer between the chair forms. |

To gain a more comprehensive understanding of the molecule's behavior over time, dynamic simulations can be employed. nih.gov Molecular dynamics (MD) simulations, using force fields like AMBER or GLYCAM, can model the conformational changes and intermolecular interactions of this compound in different environments. rsc.org These simulations can reveal the rates of conformational interconversion, such as the chair-flip from a diequatorial to a diaxial state, and provide insights into the flexibility of the cyclohexyloxy group. Ab initio molecular dynamics (AIMD) can also be used for a more accurate, albeit computationally expensive, description of the system's dynamics. nih.gov

Applications and Derivatization in Complex Organic Synthesis

1-(Cyclohexyloxy)-2-iodocyclohexane as a Versatile Synthetic Building Block

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two primary functional groups. The vicinal (1,2) arrangement of the bulky cyclohexyloxy group and the iodine atom on a cyclohexane (B81311) scaffold imparts specific stereochemical and electronic properties to the molecule. This configuration makes it a potentially valuable intermediate for the introduction of the 1-cyclohexyloxy-2-cyclohexyl motif into larger, more complex structures. The carbon-iodine bond is a well-established reactive handle for a plethora of transformations, while the ether linkage, though generally robust, can be manipulated under specific conditions. This duality allows for sequential and selective modifications, a key principle in modern synthetic strategy.

Strategies for Further Derivatization and Functionalization

The true potential of this compound as a synthetic intermediate is realized through the selective manipulation of its functional groups. The distinct chemical nature of the carbon-iodine bond and the cyclohexyloxy ether allows for a range of derivatization strategies.

Selective Modification of the Carbon-Iodine Bond

The carbon-iodine bond is the more reactive site of the molecule and serves as a linchpin for a wide array of synthetic transformations. Its relatively low bond dissociation energy facilitates its participation in numerous coupling and substitution reactions.

Table 1: Potential Reactions Targeting the Carbon-Iodine Bond

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Palladium catalyst, base, boronic acid/ester | 1-(Cyclohexyloxy)-2-aryl/vinylcyclohexane |

| Sonogashira Coupling | Palladium/copper catalyst, base, terminal alkyne | 1-(Cyclohexyloxy)-2-alkynylcyclohexane |

| Heck Coupling | Palladium catalyst, base, alkene | 1-(Cyclohexyloxy)-2-alkenylcyclohexane |

| Stille Coupling | Palladium catalyst, organostannane | 1-(Cyclohexyloxy)-2-alkyl/aryl/vinylcyclohexane |

| Negishi Coupling | Palladium/nickel catalyst, organozinc reagent | 1-(Cyclohexyloxy)-2-alkyl/arylcyclohexane |

| Buchwald-Hartwig Amination | Palladium catalyst, base, amine | N-(1-(Cyclohexyloxy)cyclohexan-2-yl)amine |

| Nucleophilic Substitution | Various nucleophiles (e.g., azides, cyanides) | 2-Azido/cyano-1-(cyclohexyloxy)cyclohexane |

| Radical Reactions | Radical initiator, trapping agent | Functionalized cyclohexane derivatives |

These transformations would allow for the introduction of a diverse range of substituents at the C-2 position of the cyclohexane ring, thereby enabling the synthesis of a library of derivatives from a single, advanced intermediate.

Functionalization of the Cyclohexyloxy Ether Moiety

While the ether linkage is generally more stable than the carbon-iodine bond, it is not inert. Under specific, often harsh, conditions, the cyclohexyloxy group can be cleaved or modified. Ether cleavage, typically achieved with strong acids such as hydroiodic acid or Lewis acids like boron tribromide, would yield 2-iodocyclohexanol. This transformation would unmask a hydroxyl group, which could then be used for further functionalization, such as esterification, etherification, or oxidation.

Integration into Multicomponent Reactions (MCRs) for Molecular Complexity Generation

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are powerful tools for the rapid generation of molecular complexity. wikipedia.orgnih.gov The development of novel MCRs is a continuous pursuit in the quest for molecular diversity. wikipedia.org